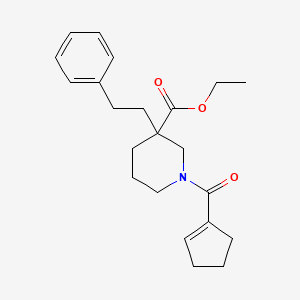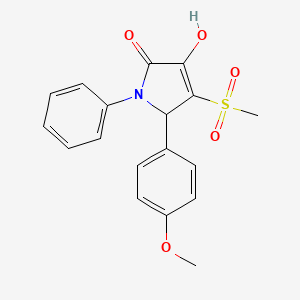
ethyl 1-(1-cyclopenten-1-ylcarbonyl)-3-(2-phenylethyl)-3-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(1-cyclopenten-1-ylcarbonyl)-3-(2-phenylethyl)-3-piperidinecarboxylate, also known as CPP-115, is a synthetic compound that has been developed as a potential treatment for various neurological disorders. It is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which plays a crucial role in the regulation of brain excitability.
Mecanismo De Acción
The mechanism of action of ethyl 1-(1-cyclopenten-1-ylcarbonyl)-3-(2-phenylethyl)-3-piperidinecarboxylate involves the inhibition of GABA transaminase, which is an enzyme that breaks down GABA in the brain. By inhibiting this enzyme, ethyl 1-(1-cyclopenten-1-ylcarbonyl)-3-(2-phenylethyl)-3-piperidinecarboxylate can increase brain levels of GABA, which can help to reduce neuronal excitability and prevent seizures. Additionally, increased GABA levels can also have anxiolytic and anti-addictive effects.
Biochemical and Physiological Effects:
ethyl 1-(1-cyclopenten-1-ylcarbonyl)-3-(2-phenylethyl)-3-piperidinecarboxylate has been shown to increase brain levels of GABA, which can help to reduce neuronal excitability and prevent seizures. Additionally, increased GABA levels can also have anxiolytic and anti-addictive effects. In animal studies, ethyl 1-(1-cyclopenten-1-ylcarbonyl)-3-(2-phenylethyl)-3-piperidinecarboxylate has been shown to be well-tolerated and to have a favorable pharmacokinetic profile.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethyl 1-(1-cyclopenten-1-ylcarbonyl)-3-(2-phenylethyl)-3-piperidinecarboxylate in lab experiments is its potent and selective inhibition of GABA transaminase. This can help to ensure that any observed effects are specifically related to changes in GABA levels. However, one limitation of using ethyl 1-(1-cyclopenten-1-ylcarbonyl)-3-(2-phenylethyl)-3-piperidinecarboxylate is that it is a synthetic compound and may not accurately reflect the effects of endogenous GABA transaminase inhibition.
Direcciones Futuras
There are several potential future directions for research on ethyl 1-(1-cyclopenten-1-ylcarbonyl)-3-(2-phenylethyl)-3-piperidinecarboxylate. One area of interest is the development of more specific GABA transaminase inhibitors that can selectively target different isoforms of the enzyme. Additionally, further studies are needed to determine the optimal dosing and administration of ethyl 1-(1-cyclopenten-1-ylcarbonyl)-3-(2-phenylethyl)-3-piperidinecarboxylate for different neurological disorders. Finally, there is a need for clinical trials to determine the safety and efficacy of ethyl 1-(1-cyclopenten-1-ylcarbonyl)-3-(2-phenylethyl)-3-piperidinecarboxylate in humans.
Métodos De Síntesis
Ethyl 1-(1-cyclopenten-1-ylcarbonyl)-3-(2-phenylethyl)-3-piperidinecarboxylate can be synthesized using a multi-step process that involves the reaction of several different chemical compounds. The first step involves the reaction of 1-cyclopenten-1-ylcarbonyl chloride with 2-phenylethylamine to form the intermediate compound, 1-(1-cyclopenten-1-ylcarbonyl)-3-(2-phenylethyl)piperidine. This intermediate is then reacted with ethyl chloroformate and triethylamine to form the final product, ethyl 1-(1-cyclopenten-1-ylcarbonyl)-3-(2-phenylethyl)-3-piperidinecarboxylate.
Aplicaciones Científicas De Investigación
Ethyl 1-(1-cyclopenten-1-ylcarbonyl)-3-(2-phenylethyl)-3-piperidinecarboxylate has been studied extensively for its potential therapeutic applications in the treatment of various neurological disorders such as epilepsy, addiction, and anxiety. In preclinical studies, ethyl 1-(1-cyclopenten-1-ylcarbonyl)-3-(2-phenylethyl)-3-piperidinecarboxylate has been shown to increase brain levels of GABA, which can help to reduce neuronal excitability and prevent seizures. It has also been shown to reduce drug-seeking behavior in animal models of addiction and to have anxiolytic effects in animal models of anxiety.
Propiedades
IUPAC Name |
ethyl 1-(cyclopentene-1-carbonyl)-3-(2-phenylethyl)piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO3/c1-2-26-21(25)22(15-13-18-9-4-3-5-10-18)14-8-16-23(17-22)20(24)19-11-6-7-12-19/h3-5,9-11H,2,6-8,12-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLBIUSUKHGXQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C(=O)C2=CCCC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(1-cyclopenten-1-ylcarbonyl)-3-(2-phenylethyl)-3-piperidinecarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-[2-(2-fluorophenyl)ethyl]-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-3,4-dihydro-2H-1,3-thiazine-6-carboxylate](/img/structure/B6061768.png)

![N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-(3-thienylmethyl)ethanamine](/img/structure/B6061787.png)
![ethyl 1-butyl-5-hydroxy-2-methyl-4-[(4-methyl-1-piperazinyl)methyl]-1H-indole-3-carboxylate hydrochloride](/img/structure/B6061795.png)
![3-(4-tert-butylphenyl)-3-[(3,4-dichlorobenzoyl)amino]propanoic acid](/img/structure/B6061801.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B6061812.png)
![4-[2-({[4-(4-tert-butylphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-N-ethyl-1-piperazinecarbothioamide](/img/structure/B6061818.png)
![N-(4-methylphenyl)-2-{4-[2-({[4-(4-methylphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-1-piperazinyl}acetamide](/img/structure/B6061834.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxy-N-[1-methyl-2-(3-pyridinyl)ethyl]benzamide](/img/structure/B6061837.png)
![{2-[(3-methoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6061850.png)
![[3-(3-chlorobenzyl)-1-(3-fluoro-4-methoxybenzoyl)-3-piperidinyl]methanol](/img/structure/B6061854.png)

![3-(2-{[2-(2-methylphenyl)-5-pyrimidinyl]methyl}-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol](/img/structure/B6061872.png)
